molecular formula C11H17NO3S B1527854 N-butyl-3-methoxybenzene-1-sulfonamide CAS No. 1791324-98-5

N-butyl-3-methoxybenzene-1-sulfonamide

Cat. No.: B1527854
CAS No.: 1791324-98-5
M. Wt: 243.32 g/mol
InChI Key: VUNWARTXGJIWRS-UHFFFAOYSA-N
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Description

“N-butyl-3-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.32 g/mol . It is also known by other names such as Benzenesulfonic acid butyl amide, N-Butylbenzenesulfonamide, Plastomoll BMB, N-(n-Butyl)benzenesulfonamide, Dellatol BBS, and Plasthall BSA .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group and a sulfonamide group that is further substituted with a butyl group . The InChI code for the compound is 1S/C11H17NO3S/c1-3-4-8-12-16(13,14)11-7-5-6-10(9-11)15-2/h5-7,9,12H,3-4,8H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Antitumor Activity

Sulfonamide compounds have been studied for their antitumor activities. For instance, sulfonamide-focused libraries were evaluated in cell-based antitumor screens, leading to the identification of potent cell cycle inhibitors that have progressed to clinical trials. These compounds disrupt tubulin polymerization or cause decreases in the S phase fraction of cancer cell lines, indicating their potential as antitumor agents (T. Owa et al., 2002).

Binding Studies

Sulfonamide derivatives have been used in binding studies to understand their interactions with proteins. For example, fluorescent probe techniques were employed to study the binding of sulfonamide compounds to bovine serum albumin, providing insights into the nature of these interactions and the mechanism leading to binding, which is believed to be of a hydrophobic nature (H. Jun et al., 1971).

Bioactive Compounds

Research on sulfonamide derivatives has led to the development of bioactive compounds with antibacterial, antifungal, antioxidant, and cytotoxic activities. Studies on Schiff base compounds derived from sulfonohydrazide show that they exhibit remarkable activities in various biological assays and could serve as leads for the development of new therapeutic agents (M. Sirajuddin et al., 2013).

Enzyme Inhibition for Alzheimer’s Disease

Sulfonamides have also been synthesized and studied for their enzyme inhibitory activities, particularly in the context of Alzheimer’s disease. A series of sulfonamides derived from 4-methoxyphenethylamine showed significant inhibitory effects on acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment (M. Abbasi et al., 2018).

Immunotoxicity and Allergic Potential

Investigations into the immunotoxicity and allergic potential of sulfonamide compounds, such as N-Butylbenzene sulfonamide (NBBS), have been conducted using murine models. These studies help to evaluate the safety profile of sulfonamide compounds and their potential effects on the immune system (A. Marrocco et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-butyl-3-methoxybenzene-1-sulfonamide” is not available, sulfonamides, in general, are known to inhibit bacterial enzymes necessary for the synthesis of folic acid, a crucial component for bacterial DNA replication .

Properties

IUPAC Name

N-butyl-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-4-8-12-16(13,14)11-7-5-6-10(9-11)15-2/h5-7,9,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWARTXGJIWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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